molecular formula C4H4BrFN2 B2880804 5-Bromo-4-fluoro-1-methyl-1H-imidazole CAS No. 1823245-72-2

5-Bromo-4-fluoro-1-methyl-1H-imidazole

Cat. No.: B2880804
CAS No.: 1823245-72-2
M. Wt: 178.992
InChI Key: BQYUAFQGTXGVDM-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-1-methylimidazole with brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazole derivative, while coupling reactions can produce biaryl-imidazole compounds .

Scientific Research Applications

5-Bromo-4-fluoro-1-methyl-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The combination of bromine and fluorine atoms in 5-Bromo-4-fluoro-1-methyl-1H-imidazole makes it unique in terms of its reactivity and potential for diverse chemical transformations. This dual substitution pattern enhances its utility in various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-4-fluoro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c1-8-2-7-4(6)3(8)5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYUAFQGTXGVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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